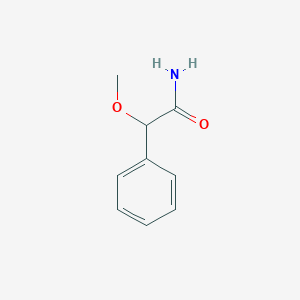

2-Methoxy-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-2-phenylacetamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetamide, where the phenyl group is substituted with a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylacetamide typically involves the reaction of phenylacetic acid with methanol in the presence of a catalyst. The reaction proceeds through esterification, followed by amidation to yield the desired product. Common catalysts used in this process include sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of 2-phenylacetic acid.

Reduction: Formation of 2-methoxy-2-phenylethylamine.

Substitution: Formation of various substituted phenylacetamides depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Phenylacetamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

2-Methoxyacetamide: Lacks the phenyl group, leading to different biological activity and applications.

2-Methoxy-2-phenylethylamine: Similar structure but with an amine group instead of an amide, resulting in different chemical behavior.

Uniqueness: 2-Methoxy-2-phenylacetamide is unique due to the presence of both the methoxy and phenyl groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Biological Activity

2-Methoxy-2-phenylacetamide is an organic compound characterized by its methoxy group attached to the phenylacetamide structure. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2, with a molecular weight of approximately 165.19 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets compared to other similar compounds lacking this functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown efficacy in inhibiting growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties have been explored extensively. In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. For instance, it was tested against a panel of eleven tumor cell lines, including colon (HT29), lung (H460), and breast (MCF-7) cancer cells, showing promising results with GI50 values less than 1 μM for some analogues .

Table 1: Summary of Anticancer Activity

| Cell Line | GI50 Value (μM) | Notes |

|---|---|---|

| HT29 | <1 | Significant cytotoxicity observed |

| H460 | <1 | Effective against lung cancer cells |

| MCF-7 | <1 | Selectivity noted over normal breast cells |

| A2780 | <1 | Active against ovarian cancer |

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound may modulate enzyme activities and receptor functions, leading to disruptions in cellular pathways essential for cancer cell survival. Additionally, the methoxy group contributes to enhanced binding affinity to biological targets, which may explain the observed selectivity for cancer cells over normal cells.

Study on Cytotoxicity

In a study examining the cytotoxicity of various phenylacetamide derivatives, this compound was included among several compounds evaluated against the HeLa cervical adenocarcinoma cell line. The results indicated that while methoxy-protected hydroxamic acids demonstrated lower activity, the unprotected analogs exhibited significant cytotoxic effects with IC50 values substantially lower than those for protected variants .

Screening Against Tumor Cell Lines

A comprehensive screening involving multiple tumor cell lines revealed that certain analogues of this compound exhibited sub-micromolar cytotoxicity. Notably, the removal of methoxy groups led to a marked decrease in toxicity towards non-cancerous MCF10A cells, highlighting the importance of this functional group in maintaining selectivity for cancer cells .

Properties

CAS No. |

7476-63-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-methoxy-2-phenylacetamide |

InChI |

InChI=1S/C9H11NO2/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,10,11) |

InChI Key |

KZHUULABPNPTEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.